Benzofuran-6-carboxylic acid
CAS No.: 77095-51-3
Cat. No.: VC2380794
Molecular Formula: C9H6O3
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77095-51-3 |
|---|---|
| Molecular Formula | C9H6O3 |
| Molecular Weight | 162.14 g/mol |
| IUPAC Name | 1-benzofuran-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11) |
| Standard InChI Key | RVDHGRQELZPGCO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=C1C=CO2)C(=O)O |
| Canonical SMILES | C1=CC(=CC2=C1C=CO2)C(=O)O |
Introduction
Physical and Chemical Properties
Benzofuran-6-carboxylic acid exhibits distinct physical and chemical characteristics that influence its behavior in various applications. Understanding these properties is essential for researchers and industry professionals working with this compound.
Physical Properties
Benzofuran-6-carboxylic acid presents as a yellow to dark yellow crystalline solid at room temperature . The compound demonstrates limited solubility in water but dissolves more readily in common organic solvents such as ethanol and acetone . It also exhibits slight solubility in dimethyl sulfoxide (DMSO) and methanol .
The following table summarizes the key physical properties of benzofuran-6-carboxylic acid:
The melting point discrepancy between different sources (158-162°C vs. >182°C with decomposition) suggests that the purity of the compound and measurement conditions may influence this property .
Chemical Reactivity
The chemical structure of benzofuran-6-carboxylic acid features both a carboxylic acid functional group and an aromatic ring system, which confers diverse reactivity patterns. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amidation processes, while the aromatic system can undergo electrophilic substitution reactions .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of benzofuran-6-carboxylic acid, with recent advancements focusing on efficiency, scalability, and cost-effectiveness.
Contemporary Synthetic Route
A recent development in the synthesis of benzofuran-6-carboxylic acid involves a simple and scalable approach utilizing common and inexpensive raw materials. This method, described in a 2025 publication, employs two key conversions: intramolecular cross-coupling and oxidative dehydrogenation reactions .
The cross-coupling reaction utilizes 1.2 equivalents of zinc dust in dimethylacetamide at 60°C. This is followed by an oxidative dehydrogenation of the resulting dihydrobenzofuran using a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) along with 6 equivalents of manganese dioxide (MnO₂) in chlorobenzene medium, generating the benzofuran moiety with good yield .
This synthetic route offers several advantages:
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Scalability to multi-gram production
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Cost-effectiveness through the use of readily available raw materials
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Detailed impurity formation analysis and control through pH adjustment, reagent quantity optimization, and solvent quality management
Traditional Synthetic Approaches
Traditional methods for synthesizing benzofuran-6-carboxylic acid include the cyclization of salicylaldehyde derivatives. These approaches typically involve O-alkylation reactions followed by dehydration and decarboxylation steps. While effective, these traditional methods often present challenges related to yield, purity, and scalability .
Applications
Benzofuran-6-carboxylic acid demonstrates versatile applications across multiple scientific and industrial domains, with particular significance in pharmaceutical development, analytical chemistry, and organic synthesis.
Pharmaceutical Applications
The most prominent pharmaceutical application of benzofuran-6-carboxylic acid is its role as a key intermediate in the synthesis of lifitegrast, a pharmaceutical drug substance . Lifitegrast is an FDA-approved medication used for treating dry eye disease, highlighting the indirect therapeutic importance of benzofuran-6-carboxylic acid in ophthalmological treatments.
Additionally, benzofuran-6-carboxylic acid has been identified as a potential inhibitor of transglutaminases, particularly transglutaminase 2, which is associated with certain diseases. This inhibitory capacity suggests potential applications in the development of pharmaceutical compositions for the prophylaxis and treatment of transglutaminase-related conditions .
Another pharmaceutical application involves its role as an intermediate in the synthesis of iberdomide, as indicated by its synonym "RSSYY(Iberdomide)-12" .
Analytical Chemistry Applications
In analytical chemistry, benzofuran-6-carboxylic acid serves as a key component in high-performance liquid chromatography (HPLC) detection methods. Specifically, it is utilized in HPLC protocols for detecting lipalast or related substances in pharmaceutical preparations. This application addresses analytical challenges related to the detection of certain related substances in lipalast preparations .
Organic Synthesis Applications
Beyond its role in pharmaceutical synthesis, benzofuran-6-carboxylic acid functions as a versatile building block in organic synthesis more broadly. Its participation in the synthesis of methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate exemplifies this versatility .
When used as a raw material in conjunction with a palladium-loaded ordered mesoporous carbon catalyst and a cuprous iodide-triphenylphosphine complex, the catalytic synthesis of methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate achieves significant improvements:
Biological Activities
Benzofuran-6-carboxylic acid exhibits notable biological activities that contribute to its potential therapeutic applications and research interest.
Antimicrobial Properties
Studies have demonstrated that benzofuran-6-carboxylic acid possesses antimicrobial properties, exhibiting inhibitory effects against certain bacteria and fungi. This antimicrobial activity positions the compound as potentially valuable in applications aimed at controlling microbial growth .
Antioxidant Properties
Benzofuran-6-carboxylic acid has demonstrated antioxidant properties, contributing to its ability to scavenge free radicals and protect against oxidative stress. These antioxidant capabilities enhance the compound's potential value in therapeutic applications and research contexts focused on mitigating oxidative damage .
The antioxidant activity likely stems from the compound's structural characteristics, including the aromatic system and functional groups that can participate in electron-transfer processes involved in neutralizing reactive oxygen species. As with its antimicrobial properties, the specific mechanisms and relative potency of its antioxidant activity warrant additional research .
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